2-(Isobutylsulfonyl)ethanamine
Overview
Description
2-(Isobutylsulfonyl)ethanamine is a chemical compound with the CAS Number: 1092280-20-0 . It has a molecular weight of 165.26 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H15NO2S/c1-6(2)5-10(8,9)4-3-7/h6H,3-5,7H2,1-2H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 165.26 and its linear formula is C6 H15 N O2 S .Scientific Research Applications
Cancer Treatment Enhancement
2-(Isobutylsulfonyl)ethanamine, under the derivative N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene), has been explored for its potential in enhancing chemotherapy cytotoxicity. A phase III study involving the combination of DPPE and doxorubicin for metastatic breast cancer reported no significant improvement in response rate or progression-free survival. However, the combination did demonstrate a statistically superior overall survival compared to doxorubicin alone, suggesting that DPPE may augment certain chemotherapy regimens' effectiveness (Reyno et al., 2004).
Neuroimaging and Diagnostic Applications
This compound derivatives have also been explored in the field of neuroimaging, particularly for imaging Vesicular monoamine transporter 2 (VMAT2) sites in the brain and endocrine cells. The compound (2R,3R,11bR)-9-(3-18F-fluoropropoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (18F-FP-(+)-DTBZ or 18F-AV-133), has shown encouraging results in humans without notable adverse effects. It presents a promising avenue for VMAT2 imaging and has appropriate biodistribution and radiation dosimetry for clinical use (Lin et al., 2010).
Oxidative Stress Marker in Chronic Diseases
Exhaled ethane, a marker of lipid peroxidation, is another derivative of interest. Its elevated levels in exhaled air have been associated with oxidative stress in conditions like chronic obstructive pulmonary disease (COPD) and asthma. The correlation of exhaled ethane levels with disease severity and response to treatment, such as steroids, indicates its potential as a noninvasive marker for monitoring oxidative stress and inflammation in chronic respiratory diseases (Paredi et al., 2000a; Paredi et al., 2000b).
Safety and Hazards
Properties
IUPAC Name |
2-(2-methylpropylsulfonyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-6(2)5-10(8,9)4-3-7/h6H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROXWMDFGKVYPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652889 | |
Record name | 2-(2-Methylpropane-1-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092280-20-0 | |
Record name | 2-(2-Methylpropane-1-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.